5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide
Description
5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-13-11-16(7-9-18(13)21)25-12-17-8-10-19(26-17)20(23)22-14-3-5-15(24-2)6-4-14/h3-11H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXVWOPELQKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxymethyl chloride. This intermediate is then reacted with 4-methoxyaniline to produce the desired compound through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-[(4-chloro-3-methylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- 5-(4-chloro-3-methylphenoxy)-2(3H)-pyrimidinone
Uniqueness
Compared to similar compounds, 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in closely related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
